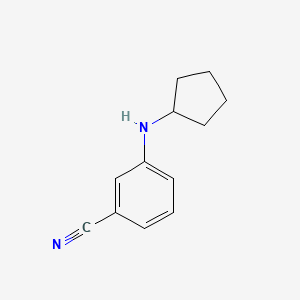

3-(Cyclopentylamino)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-(cyclopentylamino)benzonitrile |

InChI |

InChI=1S/C12H14N2/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-8,11,14H,1-2,5-6H2 |

InChI Key |

XXDHUCKKMOWISC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of 3 Cyclopentylamino Benzonitrile

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-(Cyclopentylamino)benzonitrile is expected to show characteristic absorption bands for the N-H group, the nitrile (C≡N) group, the aromatic ring, and the cyclopentyl group. The N-H stretching vibration would likely appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration is a strong and sharp band typically found around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentyl group would appear just below 3000 cm⁻¹. The region from 1400 to 1600 cm⁻¹ would contain bands corresponding to aromatic C=C stretching and N-H bending vibrations.

Raman Spectroscopy

Raman spectroscopy would complement the FT-IR data. The C≡N stretch is also a prominent feature in the Raman spectrum. Aromatic ring stretching modes, particularly the ring breathing mode, are often strong in Raman spectra and would be expected in the fingerprint region.

Analysis of Characteristic Vibrational Modes and Band Assignments

A detailed analysis would involve assigning the observed FT-IR and Raman bands to specific vibrational modes of the molecule. This would include stretching, bending, and torsional modes of the various functional groups. For instance, the cyclopentyl group would exhibit characteristic scissoring, wagging, and twisting vibrations of its CH₂ groups. The substitution pattern on the benzene (B151609) ring (1,3-disubstitution) would also give rise to a characteristic pattern of out-of-plane C-H bending bands in the 700-900 cm⁻¹ region of the FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by probing the magnetic environments of its nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The aromatic protons would appear in the downfield region, typically between 6.5 and 8.0 ppm. The specific splitting pattern of these protons would confirm the 1,3-disubstitution pattern of the benzene ring. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The protons of the cyclopentyl group would be found in the upfield region, likely between 1.0 and 4.0 ppm. The methine proton on the carbon attached to the nitrogen would be the most downfield of the cyclopentyl protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) would be found in the range of 115-125 ppm. The aromatic carbons would appear between 110 and 150 ppm, with the carbon attached to the amino group being the most shielded (further upfield) and the carbon attached to the nitrile group being more deshielded. The carbons of the cyclopentyl group would be observed in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are indispensable for unambiguously assigning complex structures. For this compound, these techniques reveal through-bond and through-space correlations, allowing for a complete assignment of the proton (¹H) and carbon (¹³C) spectra.

Correlation SpectroscopY (COSY) establishes correlations between protons that are coupled to each other, typically on adjacent carbons. In the case of this compound, COSY would be instrumental in tracing the connectivity within the cyclopentyl ring and confirming the coupling patterns of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C nuclei. This is a powerful tool for assigning the carbon signals based on their attached protons. For instance, the methine proton on the cyclopentyl ring attached to the nitrogen would show a direct correlation to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC) provides correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule. For this compound, HMBC would be used to confirm the attachment of the cyclopentyl group to the nitrogen and the position of the amino group on the benzonitrile (B105546) ring by observing correlations between the cyclopentyl protons and the aromatic carbons, and vice-versa.

| Technique | Purpose for this compound | Expected Key Correlations |

| COSY | Trace proton-proton coupling networks. | - Correlations between adjacent protons on the cyclopentyl ring.- Correlations between ortho, meta, and para protons on the benzonitrile ring. |

| HSQC | Correlate directly bonded protons and carbons. | - Correlation of each cyclopentyl proton to its corresponding carbon.- Correlation of each aromatic proton to its corresponding carbon. |

| HMBC | Identify long-range (2-3 bond) proton-carbon couplings. | - Correlation between the N-H proton and adjacent carbons on the cyclopentyl and benzonitrile rings.- Correlation between cyclopentyl protons and the aromatic carbon attached to the nitrogen.- Correlation between aromatic protons and the nitrile carbon. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the molecule is typically observed as the protonated molecular ion, [M+H]⁺. For this compound (C₁₂H₁₄N₂), the expected monoisotopic mass of the neutral molecule is approximately 186.1157 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 187.1235, corresponding to the [C₁₂H₁₅N₂]⁺ ion. The study of N-alkyl-N-perfluoroacyl-α-amino acids has shown that N-alkylated compounds can form stable nitrilium cations under certain mass spectrometric conditions nih.govnist.govresearchgate.net.

High-resolution mass spectrometry provides a highly accurate measurement of the m/z value, which can be used to determine the elemental composition of an ion. For the [M+H]⁺ ion of this compound, an HRMS measurement would confirm the molecular formula as C₁₂H₁₅N₂. Analysis of the fragmentation of benzonitrile has shown that it can lead to various ionic products, which can be important intermediates in other chemical processes rsc.org. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, and the resulting fragment ions would provide further structural information. Common fragmentation pathways for N-alkyl aminobenzonitriles could include the loss of the alkyl group or fragmentation of the cyclopentyl ring.

| Ion Type | Expected m/z (monoisotopic) | Information Provided |

| [M+H]⁺ | 187.1235 | Molecular formula confirmation (C₁₂H₁₅N₂) |

| Fragment Ions | Variable | Structural elucidation through fragmentation pathways (e.g., loss of cyclopentyl group) |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the molecular conformation and packing in the crystal lattice.

While specific crystal structure data for this compound is not publicly available, analysis of related benzonitrile derivatives provides valuable insights into the expected structural features. Studies on various aminobenzonitrile derivatives have revealed key details about their solid-state structures. For instance, the crystal structure of 3-amino-benzonitrile has been studied in a co-crystal with 3,5-dinitro-benzoic acid, where the structure is stabilized by a network of hydrogen bonds nih.gov. The analysis of other benzonitrile derivatives often reveals the influence of substituents on the geometry of the benzene ring and the nitrile group researchgate.net.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of synthesized chemical compounds, providing reliable methods for both the separation of a target molecule from impurities and the assessment of its purity. For a compound such as this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) serve as powerful tools in a research and quality control setting.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the purity assessment and preparative separation of this compound. Its high resolution and sensitivity make it ideal for detecting and quantifying impurities that may be present in the final product, such as starting materials, by-products, or degradation products.

A typical HPLC method for a moderately polar, UV-active compound like this compound would involve reversed-phase chromatography. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. Due to the presence of a polar secondary amine and a nitrile group, as well as a non-polar cyclopentyl and benzene ring, careful method development is crucial to achieve optimal separation.

Detailed Research Findings:

The development of a robust HPLC method for this compound would focus on optimizing several key parameters to ensure sharp peaks and good resolution from potential impurities. A C18 column, which contains octadecylsilane (B103800) as the stationary phase, is a common starting point for such a compound. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The buffer's pH could be adjusted to control the ionization state of the secondary amine, thereby influencing its retention time.

Detection is typically achieved using a UV detector, as the benzene ring in the molecule will absorb UV light at a specific wavelength, generally around 254 nm. A photodiode array (PDA) detector could also be employed to obtain full UV spectra of the peaks, which can aid in peak identification and purity assessment.

For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified reference standard of this compound and plotting the peak area against concentration. This allows for the precise determination of the purity of a given sample.

| Parameter | Typical Condition |

| Stationary Phase | Reversed-Phase C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a sample. For the analysis of this compound, TLC can be used to quickly assess the success of a synthesis by comparing the spot of the reaction mixture to that of the starting materials.

In a typical TLC analysis, a small amount of the sample is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a developing chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase travels up the plate by capillary action, and as it passes the sample spot, the components of the sample are partitioned between the stationary phase and the mobile phase.

The separation is based on the relative affinities of the compounds for the stationary and mobile phases. For this compound, a moderately polar compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would be appropriate. The ratio of these solvents can be adjusted to achieve the desired separation.

After the solvent front has moved a sufficient distance up the plate, the plate is removed from the chamber and dried. The separated spots are then visualized. Since this compound contains a chromophore, the spots can often be seen under a UV lamp (at 254 nm). The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used to identify the compound.

| Parameter | Typical Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

| Chamber | Saturated with mobile phase vapor |

Structure Activity Relationship Sar and Biological Activity Studies of Amino Substituted Benzonitrile Derivatives

Influence of the Cyclopentylamino Moiety on Biological Activity

The introduction of a cyclopentylamino group at the meta-position of the benzonitrile (B105546) scaffold imparts specific structural and electronic features that are critical in defining the molecule's biological profile.

Conformational Flexibility and Steric Effects

The cyclopentyl group is a non-planar, cyclic alkyl substituent that provides significant steric bulk. Unlike a planar aromatic ring, the five-membered cyclopentane (B165970) ring adopts puckered, non-planar conformations to alleviate internal torsional strain. libretexts.orgmaricopa.edu The two most recognized conformations are the 'envelope', where four carbon atoms are coplanar and one is out of plane, and the 'half-chair', where three atoms are in a plane, with the other two displaced on opposite sides. libretexts.orgyoutube.com

Role of the Amine Nitrogen in Receptor Binding and Interactions

The secondary amine nitrogen in the cyclopentylamino group is a pivotal functional group for establishing interactions with biological targets. It possesses a lone pair of electrons and a hydrogen atom, allowing it to function as both a hydrogen bond acceptor and a hydrogen bond donor, respectively. masterorganicchemistry.com This dual capability enables the formation of crucial hydrogen bonds with amino acid residues such as serine, threonine, or the peptide backbone within a receptor's active site.

Furthermore, the basicity of the amine is a critical factor. masterorganicchemistry.com At physiological pH, the nitrogen can be protonated, acquiring a positive charge. This allows for the formation of strong ionic interactions, or salt bridges, with negatively charged amino acid residues like aspartate or glutamate. The specific pKa of the amine, influenced by the electronic effects of the entire molecule, determines the extent of protonation and thus the potential for these powerful electrostatic interactions. In many ligand-receptor interactions, the presence of an amine is essential for anchoring the molecule correctly within the binding site. nih.gov

Impact of Benzonitrile Core Substitution Patterns on Biological Efficacy

Positional Isomerism Effects (e.g., meta-substitution)

The relative positions of the amino and nitrile groups on the benzene (B151609) ring—ortho (1,2), meta (1,3), or para (1,4)—define the molecule's geometry and how it presents its interactive functionalities to a receptor. chemrxiv.orgmdpi.com In 3-(Cyclopentylamino)benzonitrile , the substituents are in a meta arrangement. This 1,3-substitution pattern orients the vectors of the functional groups at an angle of approximately 120 degrees, which can be ideal for engaging with specific binding points within a receptor that are not accessible to linear para-isomers or more compact ortho-isomers. inchikey.infosigmaaldrich.com

While para-substituted benzonitriles are common in drug candidates, often to reduce metabolic susceptibility, the meta pattern offers a distinct structural template. inchikey.infoscientificlabs.co.uk This specific geometry can lead to unique selectivity profiles, allowing a molecule to bind to a particular receptor or enzyme isoform over others. The study of positional isomers is a cornerstone of medicinal chemistry for optimizing a drug candidate's fit and interaction with its target. chemicalbook.com

Table 1: General Comparison of Positional Isomers of Disubstituted Benzenes

| Isomer | Substitution Pattern | Approximate Angle Between Substituents | General Features |

|---|---|---|---|

| Ortho | 1,2 | 60° | Close proximity can lead to steric hindrance or intramolecular interactions. |

| Meta | 1,3 | 120° | Offers a distinct angular geometry for receptor binding. inchikey.info |

| Para | 1,4 | 180° | Provides a linear geometry, often used to span binding sites. inchikey.info |

Electronic Effects of Substituents on Activity Modulation

The biological activity of a molecule is also governed by the electronic interplay between its substituents. In This compound , the cyclopentylamino and nitrile groups have opposing electronic effects.

Cyclopentylamino Group: As an amino group, this substituent is electron-donating through resonance, where the nitrogen's lone pair delocalizes into the benzene ring. masterorganicchemistry.com This increases the electron density of the aromatic ring, making it an "activating" group in the context of electrophilic aromatic substitution. chemrxiv.org

Nitrile Group: The cyano group (-C≡N) is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and its ability to participate in resonance. It is considered a "deactivating" group. chemrxiv.org

In Vitro Biological Evaluation and Target Interactions (Excluding Clinical Human Trial Data)

While specific in vitro biological data for This compound is not widely available in the public domain, the activity of its parent compound, 3-Aminobenzonitrile , and related derivatives has been explored in the synthesis of various biologically active agents. acs.orgnih.gov Studies on analogous compounds provide insights into the potential activities and targets for this class of molecules. For instance, various substituted benzimidazole (B57391) and triazolopyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against human cancer cell lines.

The structural motifs present in This compound suggest potential interactions with several classes of biological targets. The nitrile moiety is a key pharmacophore in many approved drugs and can form critical hydrogen bonds or covalent interactions with enzyme active sites. The amine functionality is a classic feature of ligands for kinases, G-protein coupled receptors (GPCRs), and ion channels, where it often forms a key salt bridge in an acidic binding pocket.

In vitro screening assays are essential to determine the biological profile of a compound. Typical assays would include:

Cytotoxicity Assays: Evaluating the compound's effect on the viability of various human cancer cell lines (e.g., HCT-116, MCF-7) using methods like the MTT assay.

Enzyme Inhibition Assays: Testing the compound's ability to inhibit specific enzymes, such as kinases or proteases, which are common targets for benzonitrile-containing molecules.

Receptor Binding Assays: Measuring the affinity of the compound for specific receptors, such as dopamine (B1211576) or serotonin (B10506) transporters, if neurological activity is suspected. nih.gov

The table below shows examples of in vitro activity for related benzopyran and coumarin (B35378) derivatives, illustrating the types of biological effects that structurally analogous compounds can exhibit.

Table 2: Examples of In Vitro Biological Activity for Related Heterocyclic Compounds

| Compound ID | Compound Class | Cell Line | Activity | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|---|

| 24b | 3-Aryl-3H-benzopyran derivative | MG63 (Osteosarcoma) | Growth Inhibition | 10.45 - 12.66 | |

| 38 | 3-Benzylcoumarin-imidazolium salt | SMMC-7721 (Hepatocellular carcinoma) | Cytotoxicity | 2.04 - 4.51 | youtube.com |

| 13c | Triazolopyrimidine derivative | HCT-116 (Colorectal carcinoma) | Antitumor Activity | 6.10 |

These examples demonstrate that the core structures, when appropriately substituted, can yield potent biological activity. Further in vitro evaluation of This compound would be necessary to elucidate its specific biological targets and therapeutic potential.

Receptor Binding Affinity and Selectivity Studies

The interaction of amino-substituted benzonitrile derivatives with various receptors is a key area of research, with significant findings in the modulation of androgen receptors and chemokine receptors.

Androgen Receptor (AR) Modulatory Activity of Analogues

The androgen receptor (AR) is a crucial target in the development of therapies for various conditions. The benzonitrile scaffold is a key feature in a class of compounds known as selective androgen receptor modulators (SARMs). While direct studies on this compound are not prominent, research on its analogues provides significant insight into the structure-activity relationships governing AR modulation.

For instance, derivatives of aminobenzonitrile have been developed as SARMs intended for transdermal application to treat muscle atrophy. These compounds are designed to elicit anabolic activity in muscle while minimizing undesirable effects in tissues like the prostate. The general role of the AR signaling axis is central to prostate cancer pathophysiology, making it a primary target for endocrine-based therapies. The receptor's function is complex, involving conformational changes upon androgen binding, nuclear translocation, and interaction with co-regulators to modulate gene transcription. nih.gov Mechanisms that allow the AR signaling to bypass therapies can include alterations in growth factor pathways, mutations in the AR gene, and the synthesis of constitutively active AR splice variants. nih.govnih.gov

The table below summarizes the activity of a representative analogue.

| Compound Name | Target/Assay | Activity/Finding |

| 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile | Androgen Receptor (AR) | Demonstrated desired anabolic effects on muscle while sparing the prostate in preclinical rat models. |

This interactive table is based on available data for an analogue of this compound.

Chemokine Receptor Interactions

Chemokine receptors, a family of G protein-coupled receptors (GPCRs), are pivotal in orchestrating cell migration in inflammatory responses and have been implicated in various diseases, making them attractive drug targets. nih.govnih.gov Small-molecule antagonists have been developed to inhibit these receptors, though challenges remain in achieving clinical efficacy. nih.govnih.gov

The benzonitrile structure is a component of compounds designed to bind chemokine receptors. For example, a patent for chemokine receptor binding compounds includes structures incorporating a benzonitrile moiety. google.com Research into these receptors has uncovered multiple binding sites for small-molecule antagonists, including allosteric sites distinct from where the natural chemokine ligands bind. nih.govrsc.org For instance, studies on the CCR2 receptor revealed that different antagonists can bind to distinct sites, leading to different modes of inhibition (competitive vs. noncompetitive). nih.gov This complexity highlights the potential for developing highly specific modulators.

The Atypical Chemokine Receptor 3 (ACKR3) is another important target, binding chemokines like CXCL11 and CXCL12. biorxiv.org It has been pursued for therapeutic intervention in cancer and autoimmune diseases. biorxiv.org The development of photoswitchable small-molecule agonists for ACKR3, based on a benzylpiperidine scaffold, demonstrates the chemical tractability of modulating this receptor class with specifically designed synthetic ligands. biorxiv.org

Enzyme Inhibition Assays

The benzonitrile functional group, particularly the nitrile moiety, can act as a reactive "warhead" in enzyme inhibitors. This has been explored in the context of hydrolases like cathepsins and other enzyme families.

Inhibition of Hydrolases (e.g., Cathepsins)

Cathepsins are a family of proteases, primarily cysteine proteases, that play roles in protein degradation and have been implicated in diseases like arthritis and cancer. nih.gov The nitrile group is a key feature in several classes of cathepsin inhibitors. It can act as a reversible covalent inhibitor by interacting with the active site cysteine residue of the protease.

Structure-based drug design has led to the identification of potent and selective dipeptidyl nitrile inhibitors of Cathepsin B. nih.gov In these inhibitors, the nitrile group is crucial for potency. Similarly, triazine nitriles have been investigated as inhibitors of human Cathepsin L, where the nitrile moiety is essential for the inhibitory mechanism. researchgate.net The potency and selectivity of these inhibitors can be fine-tuned by modifying other parts of the molecule (the P1, P2, and P3 substituents) to optimize interactions with the enzyme's binding pockets. nih.govresearchgate.net For example, introducing a carboxylate functionality to interact with a specific recognition site in Cathepsin B significantly enhanced inhibitor potency and selectivity. nih.gov

While specific data on this compound is not available, the presence of the nitrile group suggests a potential for interaction with cysteine proteases. The general findings for other nitrile-containing compounds are summarized below.

| Inhibitor Class | Target Enzyme | Key Structural Feature | Mechanism |

| Dipeptidyl Nitriles | Cathepsin B | Nitrile Group | Reversible, covalent inhibition of active site cysteine. |

| Triazine Nitriles | Cathepsin L | Nitrile Group | Reversible-covalent binding to the active site. researchgate.net |

| Thiocarbazates | Cathepsin L | Thiocarbazate | Slow-binding, reversible competitive inhibition. researchgate.net |

This interactive table summarizes findings for classes of compounds relevant to hydrolase inhibition.

Other hydrolases, such as fatty acid amide hydrolase (FAAH), have also been targeted with inhibitors containing related structural motifs, such as 4-aminobenzohydrazide (B1664622) derivatives. nih.gov

Modulation of Other Relevant Enzymes (e.g., COX, Lipoxygenase, Tyrosinase)

The amino-substituted benzonitrile scaffold has also been explored for its potential to modulate other enzyme systems involved in inflammation and pigmentation.

Lipoxygenase (LOX): Leukotriene A4 hydrolase is a key enzyme in the biosynthesis of the pro-inflammatory mediator LTB4. nih.gov Potent inhibitors of this enzyme have been developed from beta-amino hydroxylamine (B1172632) and amino hydroxamic acid scaffolds, where a free amine group was found to be essential for high activity. nih.gov This highlights the importance of the amino substitution pattern in designing inhibitors for this enzyme class.

Tyrosinase: Tyrosinase is a critical enzyme in melanin (B1238610) production, and its inhibition is a major goal for developing skin-whitening agents and treating hyperpigmentation disorders. nih.govnih.gov A vast number of natural and synthetic compounds have been studied as tyrosinase inhibitors. Many potent inhibitors are polyphenolic compounds, such as certain flavonoids and gallic acid derivatives, which can chelate the copper ions in the enzyme's active site. nih.gov While structurally different from this compound, some synthetic inhibitors feature substituted phenyl rings, and structure-activity relationship studies are crucial for optimizing potency. nih.gov For instance, studies on 1,3-diphenylpropanes isolated from Broussonetia kazinoki identified competitive, slow-binding inhibitors of tyrosinase. researchgate.net

Cellular Pathway Modulation (in vitro)

The interaction of a compound with a specific receptor or enzyme invariably leads to the modulation of downstream cellular pathways. Based on the receptor and enzyme interactions discussed, amino-substituted benzonitrile derivatives have the potential to influence several key cellular processes.

If a compound like this compound or its analogues were to act as an androgen receptor modulator, it would directly influence AR-dependent gene transcription. In prostate cancer cells, for example, modulating AR activity can affect cell growth and the expression of AR target genes like prostate-specific antigen (PSA). nih.gov Studies have shown that CYP3A5 inhibitors can abrogate AR nuclear translocation and downregulate AR-regulated genes involved in cell cycle progression and growth. nih.gov

Similarly, antagonism of chemokine receptors would modulate cellular pathways related to inflammation and immunity. Chemokine receptor activation initiates G-protein signaling and β-arrestin recruitment, leading to chemotaxis (directed cell migration). nih.gov By blocking the receptor, an antagonist would inhibit these signaling events, thereby preventing the migration of immune cells to sites of inflammation. This is the therapeutic rationale behind the development of CCR2 antagonists for inflammatory diseases. nih.govnih.gov

Inhibition of enzymes like cathepsins can also have significant cellular consequences. For instance, therapeutic inhibition of Cathepsin S in mouse models of lung disease was shown to reduce airway inflammation and mucus plugging, demonstrating a clear modulation of pathological cellular pathways. qub.ac.uk

Cell Cycle Effects in Cultured Cell Lines

The progression of the cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Some amino-substituted benzonitrile derivatives have been shown to interfere with this process, leading to cell cycle arrest at specific phases.

For instance, studies on 2-aminobenzophenone (B122507) derivatives, which share structural similarities with the broader class of amino-substituted benzonitriles, have demonstrated significant cell cycle arrest at the G2/M phase. medchemexpress.comncku.edu.tw This indicates that these compounds may disrupt the formation or function of the mitotic spindle, a critical apparatus for cell division. The lead compounds in one such study were found to be potent inhibitors of tubulin polymerization, the protein that forms microtubules, which are the primary components of the mitotic spindle. medchemexpress.comncku.edu.tw

While specific studies focusing solely on this compound are not prevalent in the provided results, the broader class of amino-substituted benzonitriles and related compounds show a clear trend of impacting cell cycle progression. It has been observed that the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring plays an integral role in increasing growth inhibition. medchemexpress.comncku.edu.tw This suggests that the position and nature of the amino substituent on the benzonitrile scaffold are critical determinants of their cell cycle effects.

The ability of these compounds to halt the cell cycle in cancer cells makes them promising candidates for further development as anticancer therapeutics. The general principle of inducing cell cycle arrest is a key strategy in cancer treatment, as it can prevent the proliferation of malignant cells. nih.govfrontiersin.org

Induction of Apoptosis in Cellular Models

Beyond halting cell proliferation, an effective anticancer agent should ideally eliminate cancer cells. Apoptosis, or programmed cell death, is a crucial mechanism for achieving this. Several studies have demonstrated the apoptosis-inducing capabilities of amino-substituted benzonitrile derivatives in various cancer cell lines.

For example, certain novel nitrile derivatives have been shown to induce apoptosis in HCT-116 and MCF-7 cancer cell lines. semanticscholar.org This was evidenced by an increase in the percentage of cells in the early and late stages of apoptosis when treated with these compounds. semanticscholar.org The induction of apoptosis is often mediated by a family of proteases called caspases. In one study, the most active derivatives were found to increase the levels of caspase-3, a key executioner caspase in the apoptotic pathway. semanticscholar.org

Similarly, coumarin-selenophene hybrid compounds containing a 2-amino-3-carbonitrile moiety have been evaluated for their apoptotic potential in prostate cancer cell lines. nih.govtubitak.gov.tr These studies have shown that some of these derivatives can induce apoptosis, with one compound in particular showing a significant increase in the expression of caspase-3 and caspase-9. nih.gov The activation of caspase-9 is a hallmark of the intrinsic apoptosis pathway, which is often triggered by cellular stress, such as that induced by chemotherapeutic agents. nih.gov

The structure-activity relationship of these compounds reveals that specific substitutions on the benzonitrile or related heterocyclic core are critical for their pro-apoptotic activity. semanticscholar.orgnih.govmdpi.com For instance, in a series of benzofuran-nicotinonitrile derivatives, the nature of the secondary amine side chain significantly influenced their antiproliferative and apoptosis-inducing activities. semanticscholar.org

Medicinal Chemistry Principles in Design and Optimization

The design and optimization of amino-substituted benzonitrile derivatives as potential drug candidates are guided by established medicinal chemistry principles. These principles aim to enhance the compound's biological activity, selectivity, and pharmacokinetic properties.

Nitrile as a Bioisostere in Drug Design

The nitrile group is a versatile functional group in medicinal chemistry and often serves as a bioisostere for other functional groups, such as a carbonyl group or a halogen. sioc-journal.cnresearchgate.net Bioisosterism is a strategy used to modify a lead compound's physicochemical properties, such as polarity and bioavailability, without significantly altering its ability to interact with its biological target. nih.govu-tokyo.ac.jp

In the context of drug design, the nitrile group can participate in various non-covalent interactions that are crucial for binding to a target protein. These include hydrogen bonds, polar interactions, and π-π interactions. sioc-journal.cnresearchgate.net For example, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitors. nih.gov Docking studies of the kinase inhibitor bosutinib (B1684425) have identified a key hydrogen bond between the nitrile nitrogen and a threonine residue in the active site. nih.gov

Furthermore, the strong electron-withdrawing nature of the nitrile group can polarize an adjacent aromatic ring, making it less susceptible to oxidative metabolism and potentially enhancing π-π stacking interactions with the target protein. nih.gov This polarization can also be crucial for activating the nitrile group for covalent, yet reversible, binding to cysteine proteases, as seen in inhibitors of cathepsins. nih.gov

Strategies for Modulating Binding Affinity and Selectivity

The optimization of binding affinity and selectivity is a primary goal in medicinal chemistry. For amino-substituted benzonitrile derivatives, several strategies can be employed to achieve this.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the chemical structure and evaluation of their impact on biological activity are fundamental. For instance, in a series of 1-amino-substituted ellipticine (B1684216) derivatives, the presence of a [(dialkylamino)alkyl]amino side chain at the 1-position was found to increase antitumor potency. nih.gov Similarly, studies on benzofuran (B130515) derivatives have shown that substitutions at the C-2 position are crucial for cytotoxic activity and selectivity towards cancer cells. mdpi.com

Interactive Data Table: SAR of Benzofuran Derivatives

| Compound | Substitution at C-2 | Cytotoxic Activity |

| Derivative A | Ester | High |

| Derivative B | Heterocyclic Ring | High |

| Derivative C | Halogenated Ring | Low to None |

This table illustrates how different functional groups at a specific position can dramatically alter the biological activity of a compound.

Target-Specific Design: Understanding the three-dimensional structure of the target protein allows for the rational design of inhibitors with improved affinity and selectivity. For example, the introduction of a nitrile moiety at the 3-position of a cinnoline (B1195905) scaffold resulted in a molecule that was over 18,000-fold more potent as an inhibitor of a specific enzyme. This was attributed to the nitrile group's ability to interact with a key water molecule in the active site. nih.gov

Considerations for Preclinical Pharmacokinetic Profile Enhancement

A promising drug candidate must not only be potent and selective but also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (absorption, distribution, metabolism, and excretion).

Metabolic Stability: The nitrile group is generally considered to be metabolically robust and often passes through the body unchanged. nih.gov Introducing a nitrile group into a molecule can block metabolically labile sites, thereby increasing the compound's metabolic stability and prolonging its duration of action. sioc-journal.cnresearchgate.net However, in some cases, such as with the antidiabetic drug vildagliptin, hydrolysis of the nitrile can be a metabolic pathway. nih.gov

Mechanistic Organic Chemistry Relevant to 3 Cyclopentylamino Benzonitrile Synthesis and Reactivity

Detailed Mechanisms of Carbon-Nitrogen Bond Formation

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis, and several mechanistic pathways can be employed to construct the amine linkage in 3-(Cyclopentylamino)benzonitrile.

Nucleophilic substitution reactions are a common method for forming C-N bonds. nptel.ac.in

SN1 and SN2 Reactions: These reactions typically involve the displacement of a leaving group on an aliphatic carbon by a nitrogen nucleophile. In the context of synthesizing a precursor to this compound, an SN2 reaction between a cyclopentyl halide and an aminobenzonitrile derivative could be envisioned. However, the primary method for preparing nitriles often involves the SN2 reaction of a cyanide ion with an alkyl halide. pressbooks.pub

Nucleophilic Aromatic Substitution (SNAr): This mechanism is particularly relevant for forming C-N bonds on an aromatic ring. fishersci.co.uk The synthesis of diarylamines, for instance, can be achieved through the SNAr reaction of an aniline (B41778) derivative with an activated aryl halide. rsc.orgacs.org For the synthesis of this compound, an SNAr reaction could potentially involve the attack of cyclopentylamine (B150401) on a 3-halobenzonitrile that is activated by a suitable electron-withdrawing group. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing substituent. diva-portal.org The rate of SNAr reactions is influenced by the nature of the solvent, the nucleophile, the leaving group, and the temperature. rsc.orgacs.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful and versatile methods for forming C-N bonds between aryl halides and amines. catalysis.bloglibretexts.org This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials. catalysis.blog

The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps: catalysis.blogcatalysis.blognumberanalytics.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromobenzonitrile) to form a Pd(II) complex. catalysis.blognumberanalytics.com This step is often the rate-determining step of the reaction. numberanalytics.com The general reactivity order for aryl halides is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl. wuxiapptec.com

Amine Coordination and Deprotonation: The amine (cyclopentylamine) coordinates to the palladium center, and a base is used to deprotonate the amine, forming an amido complex. catalysis.blogcatalysis.blog Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). catalysis.blog

Reductive Elimination: The aryl group and the amido group couple, leading to the formation of the desired C-N bond and the product, this compound. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. catalysis.blogcatalysis.blog

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often being employed to enhance the reactivity and selectivity of the palladium catalyst. catalysis.blognumberanalytics.com

Reactivity of the Benzonitrile (B105546) Functional Group

The benzonitrile moiety in this compound possesses a unique reactivity profile due to the electronic nature of the nitrile group.

The carbon-nitrogen triple bond in the nitrile group is strongly polarized, with the nitrogen atom being more electronegative than the carbon atom. fiveable.menumberanalytics.com This polarization results in the carbon atom having a partial positive charge, making it electrophilic and susceptible to attack by nucleophiles. pressbooks.publibretexts.orglibretexts.orglibretexts.org Resonance structures can be drawn that illustrate this electrophilic character. libretexts.orglibretexts.org

Conversely, the nitrogen atom possesses a lone pair of electrons in an sp hybrid orbital, which makes it a potential nucleophile, although it is significantly less basic than the nitrogen in an amine. libretexts.org The sp hybridization results in the lone pair being held closer to the nucleus, reducing its basicity. libretexts.org

The nitrile group can undergo several important transformations, including hydrolysis and reduction. numberanalytics.comlibretexts.orgchadsprep.com

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgstudymind.co.uklibretexts.org The reaction proceeds through an amide intermediate. libretexts.orglibretexts.org In acidic hydrolysis, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orglibretexts.org In basic hydrolysis, a strong nucleophile like hydroxide (B78521) directly adds to the nitrile carbon. pressbooks.publibretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgstudymind.co.uk The reaction involves the nucleophilic addition of hydride to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., nickel or platinum) can also be employed for this transformation. studymind.co.uk It is also possible to reduce nitriles to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) or through the Stephen aldehyde synthesis. libretexts.orgwikipedia.org

The lone pair of electrons on the nitrogen atom of the nitrile group allows it to act as a ligand in coordination complexes with transition metals. wikipedia.orgnih.gov Benzonitrile, for example, forms coordination complexes with metals like palladium. wikipedia.org These nitrile ligands are often labile, meaning they can be easily displaced by stronger ligands, making nitrile complexes useful as synthetic intermediates. wikipedia.orgwikipedia.org

The nitrile ligand typically binds to a metal center in a monodentate, "end-on" fashion. nih.gov Upon coordination, the nitrile can become activated towards nucleophilic attack at the carbon atom. wikipedia.org This activation is the basis for some catalytic reactions, such as the hydration of nitriles to amides. wikipedia.org

Reaction Pathways of Cyclopentylamines

Cyclopentylamine and its derivatives are valuable intermediates in organic synthesis. The reactivity of the amino group attached to a cyclopentyl ring is governed by the nucleophilic character of the nitrogen atom's lone pair of electrons. numberanalytics.comlibretexts.org This inherent nucleophilicity allows cyclopentylamines to participate in a wide array of chemical transformations, primarily involving the formation of new bonds at the nitrogen center.

The primary reaction pathways for cyclopentylamines involve acting as nucleophiles in substitution and addition reactions. youtube.com For instance, in the synthesis of N-aryl cyclopentylamines, such as this compound, the cyclopentylamine typically attacks an electrophilic aryl substrate. This can occur through classical nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently activated with electron-withdrawing groups, or more commonly, through transition-metal-catalyzed cross-coupling reactions. These modern synthetic methods, such as the Buchwald-Hartwig amination, have become indispensable for the formation of carbon-nitrogen bonds, offering high efficiency and broad substrate scope for coupling amines with aryl halides or triflates. wikipedia.org

Stereochemical Considerations in Cyclopentyl Ring Reactions

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to alleviate angle and torsional strain. libretexts.org The two most common conformations are the "envelope" (Cs symmetry) and the "half-chair" (C2 symmetry), which rapidly interconvert through a process known as pseudorotation. nih.gov In a substituted cyclopentyl ring, substituents occupy either pseudo-axial or pseudo-equatorial positions. The stereochemical outcome of reactions involving the cyclopentyl ring is significantly influenced by these conformational dynamics.

Research has demonstrated that the stereochemistry of a cyclopentyl ring can dictate the supramolecular self-assembling properties of complex molecules. nih.gov A study on archaeal lipid analogues found that a trans-1,3-disubstituted cyclopentyl unit led to the formation of regular, spherical multilamellar vesicles, whereas the corresponding cis-isomer produced irregular unilamellar nano-objects like lamellas and vesicles. nih.gov This difference was attributed to how the pseudorotation of the carbocycle influences the global conformation of the molecule and the orientation of its polar headgroups. nih.gov In the context of a reaction at the nitrogen of a cyclopentylamine, the steric hindrance presented by the cyclopentyl ring will depend on its conformation and the position of other substituents, influencing the trajectory of attack by an incoming electrophile and potentially leading to diastereoselective outcomes.

Below is a table summarizing the conformational features of the cyclopentyl ring.

| Feature | Envelope Conformation | Half-Chair Conformation |

| Symmetry | Cs | C2 |

| Description | Four carbon atoms are coplanar, with the fifth atom out of the plane. | Three carbon atoms are coplanar, with the other two displaced on opposite sides of the plane. |

| Strain | Contains both angle and torsional strain. | Generally has slightly lower energy and is more flexible than the envelope. |

| Interconversion | Rapidly interconverts with the half-chair via pseudorotation. | Rapidly interconverts with the envelope via pseudorotation. |

Reactivity of Secondary Amines in Organic Transformations

The functional group in this compound is a secondary amine, where the nitrogen atom is bonded to two carbon atoms (one on the cyclopentyl ring and one on the benzene (B151609) ring). Secondary amines exhibit characteristic reactivity patterns, primarily driven by the lone pair of electrons on the nitrogen, which makes them both basic and nucleophilic. libretexts.org

As nucleophiles, secondary amines readily react with a variety of electrophiles. numberanalytics.com Common transformations include:

N-Alkylation: Reaction with alkyl halides to produce tertiary amines. This reaction proceeds via a standard SN2 mechanism. youtube.comopenstax.org However, controlling the extent of alkylation can be challenging, as the resulting tertiary amine can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of quaternary ammonium (B1175870) salts. openstax.org

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a robust and widely used transformation known as the Schotten-Baumann reaction. wikipedia.org Unlike alkylation, overacylation is not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. openstax.org

Reaction with Sulfonyl Chlorides: Secondary amines react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form stable N,N-disubstituted sulfonamides. This reaction is the basis of the Hinsberg test, which was historically used to distinguish between primary, secondary, and tertiary amines. wikipedia.org

Formation of Enamines: Secondary amines react with aldehydes and ketones containing an α-hydrogen to form enamines. This reaction is a cornerstone of modern organic synthesis, as enamines are excellent nucleophiles for subsequent alkylation or acylation at the α-carbon.

Oxidation: Secondary amines can be oxidized to various products. For instance, reaction with hydrogen peroxide can lead to the formation of nitroxide radicals, while reaction with nitrous acid (HONO) yields N-nitrosamines, which are potent carcinogens. numberanalytics.com

The table below summarizes key reactions involving secondary amines.

| Reaction Type | Reagent(s) | Product Functional Group |

| N-Alkylation | Alkyl Halide (R'-X) | Tertiary Amine |

| N-Acylation | Acyl Chloride (R'-COCl) or Acid Anhydride | Amide |

| Sulfonamide Formation | Sulfonyl Chloride (R'-SO₂Cl) | N,N-disubstituted Sulfonamide |

| Enamine Formation | Aldehyde or Ketone (with α-H) | Enamine |

| Nitrosation | Nitrous Acid (HONO) | N-Nitrosamine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.